2-Hydroxymethyl Olanzapine

Description

Structure

3D Structure

Properties

IUPAC Name |

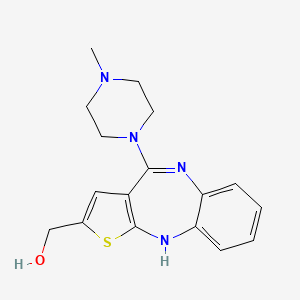

[4-(4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepin-2-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4OS/c1-20-6-8-21(9-7-20)16-13-10-12(11-22)23-17(13)19-15-5-3-2-4-14(15)18-16/h2-5,10,19,22H,6-9,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPDIERBPQFAFSI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC3=CC=CC=C3NC4=C2C=C(S4)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40431692 |

Source

|

| Record name | 2-Hydroxymethyl Olanzapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174756-45-7 |

Source

|

| Record name | 4-(4-Methyl-1-piperazinyl)-10H-thieno[2,3-b][1,5]benzodiazepine-2-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174756-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | LY-290411 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174756457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxymethyl Olanzapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LY-290411 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SZB3TH928Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Hydroxymethyl Olanzapine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Hydroxymethyl Olanzapine, a metabolite of the atypical antipsychotic drug Olanzapine. While the synthesis and existence of this compound are documented, detailed public-domain quantitative data on reaction yields and comprehensive spectral analyses are scarce. This guide compiles available information and presents illustrative data to serve as a practical resource for researchers in drug development and medicinal chemistry.

Synthesis of 2-Hydroxymethyl Olanzapine

The synthesis of 2-Hydroxymethyl Olanzapine is a multi-step process that begins with the condensation of 2-fluoronitrobenzene and thiophene-2-amine. The resulting secondary amine undergoes formylation, followed by reductive cyclization to form a key benzodiazepine intermediate. This intermediate is then reduced and finally condensed with N-methylpiperazine to yield the target compound.

Experimental Protocol:

A detailed, step-by-step protocol for the synthesis of 2-Hydroxymethyl Olanzapine is outlined below.

Step 1: Synthesis of 2-(2-Nitroanilino)thiophene (III)

-

In a suitable reaction vessel, dissolve 2-fluoronitrobenzene (I) and thiophene-2-amine (II) in dimethyl sulfoxide (DMSO).

-

Add lithium hydroxide (LiOH) to the mixture.

-

Stir the reaction mixture at a specified temperature for a sufficient time to ensure the completion of the condensation reaction.

-

Upon completion, quench the reaction and use an appropriate extraction procedure to isolate the crude product, 2-(2-nitroanilino)thiophene (III).

-

Purify the crude product using techniques such as column chromatography or recrystallization.

Step 2: Synthesis of 2-(2-Nitroanilino)thiophene-5-carbaldehyde (IV)

-

Dissolve the purified 2-(2-nitroanilino)thiophene (III) in dimethylformamide (DMF).

-

Cool the solution in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) to the cooled solution.

-

Allow the reaction to proceed until formylation is complete, monitoring by a suitable method like Thin Layer Chromatography (TLC).

-

Work up the reaction mixture to isolate the crude aldehyde product (IV).

Step 3: Synthesis of 4-Amino-10H-thieno[2,3-b][1][2]benzodiazepine-2-carbaldehyde (V)

-

Suspend the aldehyde (IV) in ethanol.

-

Add a solution of stannous chloride (SnCl₂) in ethanol to the suspension.

-

Reflux the mixture to facilitate the reductive cyclization.

-

Monitor the reaction for the formation of the tricyclic benzodiazepine structure (V).

-

Isolate and purify the product.

Step 4: Synthesis of (4-Amino-10H-thieno[2,3-b][1][2]benzodiazepin-2-yl)methanol (VI)

-

Dissolve the carbaldehyde (V) in ethanol.

-

Add sodium borohydride (NaBH₄) in portions to reduce the aldehyde to the corresponding alcohol.

-

Stir the reaction until the reduction is complete.

-

Isolate and purify the hydroxymethyl derivative (VI).

Step 5: Synthesis of 2-(Hydroxymethyl)-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][1][2]benzodiazepine (Final Product)

-

Condense the hydroxymethyl intermediate (VI) with N-methylpiperazine (VII) in a toluene/DMSO solvent mixture.

-

Heat the reaction mixture to drive the condensation.

-

Upon completion, cool the mixture and isolate the crude 2-Hydroxymethyl Olanzapine.

-

Purify the final product using a suitable method, such as column chromatography, to obtain a high-purity sample.

Characterization of 2-Hydroxymethyl Olanzapine

The structural confirmation and purity assessment of the synthesized 2-Hydroxymethyl Olanzapine are critical. This is achieved through a combination of spectroscopic and chromatographic techniques.

Experimental Protocols:

High-Performance Liquid Chromatography (HPLC)

-

System: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of a buffered aqueous solution (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile). The exact composition should be optimized for the best separation.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where the analyte exhibits strong absorbance.

-

Sample Preparation: Dissolve a known amount of the synthesized compound in a suitable solvent (e.g., mobile phase) to a known concentration.

Mass Spectrometry (MS)

-

Technique: Electrospray Ionization (ESI) is commonly used for this type of molecule.

-

Mode: Positive ion mode is typically employed to observe the protonated molecule [M+H]⁺.

-

Analysis: High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. Tandem mass spectrometry (MS/MS) can be employed to study the fragmentation pattern for structural elucidation. A study has identified a degradant with m/z 329, which was confirmed as 2-hydroxymethyl-OLZ using LC-MS techniques[2].

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Spectra: ¹H NMR and ¹³C NMR spectra should be acquired. 2D NMR techniques like COSY, HSQC, and HMBC can be used for unambiguous assignment of all proton and carbon signals.

-

Solvent: A deuterated solvent in which the compound is soluble, such as DMSO-d₆ or CDCl₃.

-

Standard: Tetramethylsilane (TMS) is used as an internal standard.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and characterization of 2-Hydroxymethyl Olanzapine. Disclaimer: The numerical values in these tables are illustrative and representative of typical results for similar compounds, as specific experimental data is not widely available in the public domain.

Table 1: Synthesis Reaction Parameters (Illustrative)

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Illustrative Yield (%) |

| 1 | Condensation | LiOH | DMSO | Ambient | 12 | 85 |

| 2 | Formylation | POCl₃ | DMF | 0 - Ambient | 4 | 70 |

| 3 | Reductive Cyclization | SnCl₂ | Ethanol | Reflux | 8 | 65 |

| 4 | Reduction | NaBH₄ | Ethanol | Ambient | 2 | 90 |

| 5 | Condensation | N-methylpiperazine | Toluene/DMSO | 100 | 16 | 60 |

Table 2: HPLC Purity Analysis (Illustrative)

| Parameter | Value |

| Column | C18 (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (50:50) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Retention Time | 4.8 min |

| Purity (by area %) | >98% |

Table 3: High-Resolution Mass Spectrometry Data

| Parameter | Value |

| Ionization Mode | ESI Positive |

| Molecular Formula | C₁₇H₂₀N₄OS |

| Calculated [M+H]⁺ | 329.1436 |

| Observed [M+H]⁺ | 329.1431 |

Table 4: Illustrative ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.10 - 7.50 | m | 4H | Aromatic-H |

| 6.85 | s | 1H | Thiophene-H |

| 4.50 | s | 2H | -CH₂OH |

| 5.20 | t | 1H | -CH₂OH |

| 3.40 | t | 4H | Piperazine-H |

| 2.40 | t | 4H | Piperazine-H |

| 2.20 | s | 3H | N-CH₃ |

| 8.50 | s | 1H | NH |

Table 5: Illustrative ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| 160.5 | C=N |

| 152.0 - 120.0 | Aromatic & Thiophene-C |

| 60.0 | -CH₂OH |

| 55.0 | Piperazine-C |

| 48.0 | Piperazine-C |

| 46.0 | N-CH₃ |

Visualizations

Synthesis and Characterization Workflow

The following diagram illustrates the overall workflow from the synthesis of 2-Hydroxymethyl Olanzapine to its analytical characterization.

Caption: Workflow from synthesis to characterization.

Metabolic Pathway of Olanzapine to 2-Hydroxymethyl Olanzapine

2-Hydroxymethyl Olanzapine is a minor metabolite of Olanzapine, formed through oxidation catalyzed by the cytochrome P450 enzyme CYP2D6.[3]

Caption: Olanzapine metabolism via CYP2D6.

References

The Mechanism of 2-Hydroxymethyl Olanzapine Formation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Olanzapine, an atypical antipsychotic, undergoes extensive metabolism in the liver, primarily through glucuronidation and cytochrome P450 (CYP) mediated oxidation. The formation of 2-Hydroxymethyl Olanzapine, a minor but notable metabolite, is catalyzed by the polymorphic enzyme Cytochrome P450 2D6 (CYP2D6). This technical guide provides a comprehensive overview of the mechanism of 2-Hydroxymethyl Olanzapine formation, including the involved enzymatic pathways, quantitative kinetic data, and detailed experimental protocols for its in vitro investigation. Understanding this metabolic pathway is crucial for predicting drug-drug interactions, assessing inter-individual variability in drug response, and ensuring the safe and effective use of olanzapine.

Introduction to Olanzapine Metabolism

Olanzapine is primarily metabolized in the liver, with less than 10% of the parent drug being excreted unchanged. The biotransformation of olanzapine is a complex process involving both Phase I oxidative reactions and Phase II conjugation reactions. The main metabolic pathways are direct N-glucuronidation and CYP-mediated oxidation.[1][2] The major circulating metabolites, 10-N-glucuronide and 4'-N-desmethyl olanzapine, are considered pharmacologically inactive at clinically relevant concentrations.[1]

Several CYP isoenzymes are involved in the oxidative metabolism of olanzapine, with CYP1A2 being the most significant contributor, primarily responsible for the formation of 4'-N-desmethyl olanzapine.[3][4] The formation of 2-Hydroxymethyl Olanzapine, the focus of this guide, is a minor metabolic pathway catalyzed predominantly by CYP2D6.[4][5][6][7]

The Role of CYP2D6 in 2-Hydroxymethyl Olanzapine Formation

The formation of 2-Hydroxymethyl Olanzapine occurs via the hydroxylation of the methyl group on the thiophene ring of the olanzapine molecule. In vitro studies utilizing human liver microsomes (HLMs) and cDNA-expressed recombinant human CYP enzymes have conclusively identified CYP2D6 as the principal enzyme responsible for this metabolic reaction.[6] While other CYPs, such as CYP3A4, may have a minor contribution, the formation of this metabolite is strongly correlated with CYP2D6 activity.[3]

The clinical significance of this pathway is linked to the well-known genetic polymorphism of the CYP2D6 gene, which can lead to significant inter-individual and inter-ethnic variations in the enzyme's metabolic capacity. Individuals can be classified as poor, intermediate, extensive, or ultrarapid metabolizers of CYP2D6 substrates. This variability can influence the plasma concentrations of olanzapine and its metabolites, potentially impacting therapeutic efficacy and the risk of adverse drug reactions. However, due to the minor nature of the 2-hydroxymethylation pathway in overall olanzapine clearance, the impact of CYP2D6 polymorphism on olanzapine's clinical pharmacokinetics is generally not considered to be clinically significant.[8]

Quantitative Data on 2-Hydroxymethyl Olanzapine Formation

Quantitative analysis of the kinetics of 2-Hydroxymethyl Olanzapine formation has been challenging due to its low formation rate. Early in vitro studies using human liver microsomes observed biphasic kinetics for the formation of this metabolite, suggesting the involvement of both a high-affinity and a low-affinity enzyme system.[6]

The following table summarizes the available kinetic parameters for the formation of 2-Hydroxymethyl Olanzapine.

| Metabolite | Enzyme System | Km (µM) | Vmax (pmol/min/mg protein) | Intrinsic Clearance (CLint) (µL/min/mg) | Reference |

| 2-Hydroxymethyl Olanzapine | Human Liver Microsomes (High-Affinity Component) | - | - | ~0.2 | [6] |

Note: Specific Km and Vmax values for the CYP2D6-mediated formation of 2-Hydroxymethyl Olanzapine are not consistently reported in the literature, likely due to the low turnover rate. The intrinsic clearance (CLint) for the high-affinity component provides an estimate of the catalytic efficiency of the enzyme at low substrate concentrations.

Experimental Protocols

This section outlines detailed methodologies for the in vitro investigation of 2-Hydroxymethyl Olanzapine formation.

In Vitro Metabolism using Human Liver Microsomes (HLMs)

Objective: To determine the kinetics of 2-Hydroxymethyl Olanzapine formation in a mixed-enzyme system representative of the human liver.

Methodology:

-

Incubation Mixture Preparation:

-

Prepare a reaction mixture in a microcentrifuge tube containing:

-

Pooled human liver microsomes (e.g., 0.2-0.5 mg/mL protein).

-

Olanzapine (at various concentrations, e.g., 1-500 µM, to determine kinetics).

-

Potassium phosphate buffer (100 mM, pH 7.4).

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Reaction Initiation:

-

Initiate the metabolic reaction by adding an NADPH-regenerating system (e.g., 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl₂).

-

-

Incubation:

-

Incubate the reaction mixture at 37°C in a shaking water bath for a specified time (e.g., 30-60 minutes). The incubation time should be within the linear range of metabolite formation.

-

-

Reaction Termination:

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled olanzapine or a structurally similar compound).

-

-

Sample Processing:

-

Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to precipitate the microsomal proteins.

-

Transfer the supernatant to a new tube for analysis.

-

Recombinant Human CYP2D6 Enzyme Assay

Objective: To confirm the specific role of CYP2D6 in the formation of 2-Hydroxymethyl Olanzapine and to determine its enzyme kinetics.

Methodology:

-

Incubation Mixture Preparation:

-

Prepare a reaction mixture similar to the HLM assay, but replace the HLMs with recombinant human CYP2D6 co-expressed with cytochrome P450 reductase in a suitable expression system (e.g., baculovirus-infected insect cells). The concentration of the recombinant enzyme should be optimized for the assay.

-

-

Reaction Initiation, Incubation, and Termination:

-

Follow the same procedures as described for the HLM assay (Sections 4.1.2 - 4.1.4).

-

-

Sample Processing:

-

Follow the same procedure as described for the HLM assay (Section 4.1.5).

-

Analytical Methodology: LC-MS/MS Quantification

Objective: To accurately and sensitively quantify the formation of 2-Hydroxymethyl Olanzapine.

Methodology:

-

Chromatographic Separation:

-

Inject the supernatant from the sample processing step into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Use a reversed-phase C18 column for separation.

-

Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., 0.1% formic acid in acetonitrile).

-

-

Mass Spectrometric Detection:

-

Couple the HPLC/UHPLC system to a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

-

Monitor specific precursor-to-product ion transitions for 2-Hydroxymethyl Olanzapine and the internal standard.

-

-

Data Analysis:

-

Construct a calibration curve using known concentrations of a 2-Hydroxymethyl Olanzapine analytical standard.

-

Quantify the amount of 2-Hydroxymethyl Olanzapine formed in the in vitro samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

-

Visualizations

Metabolic Pathway of Olanzapine to 2-Hydroxymethyl Olanzapine

Caption: CYP2D6-mediated hydroxylation of olanzapine.

Experimental Workflow for In Vitro Metabolism Study

Caption: Workflow for in vitro olanzapine metabolism.

Conclusion

The formation of 2-Hydroxymethyl Olanzapine is a minor metabolic pathway in the overall disposition of olanzapine, primarily catalyzed by the polymorphic enzyme CYP2D6. While the contribution of this pathway to the total clearance of olanzapine may be limited, a thorough understanding of its mechanism is essential for a complete pharmacological profile of the drug. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals. Further investigation into the precise enzyme kinetics and the clinical implications of CYP2D6 polymorphism on this specific metabolic route will continue to refine our understanding of olanzapine's metabolism and contribute to its safe and effective therapeutic use.

References

- 1. ClinPGx [clinpgx.org]

- 2. g-standaard.nl [g-standaard.nl]

- 3. Interactions between the cytochrome P450 system and the second-generation antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Olanzapine - Wikipedia [en.wikipedia.org]

- 5. ClinPGx [clinpgx.org]

- 6. Identification of the human cytochromes P450 responsible for the in vitro formation of the major oxidative metabolites of the antipsychotic agent olanzapine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The development and validation of a method for quantifying olanzapine in human plasma by liquid chromatography tandem mass spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantification of olanzapine and its three metabolites by liquid chromatography–tandem mass spectrometry in human body fluids obtained from four deceased, and confirmation of the reduction from olanzapine N-oxide to olanzapine in whole blood in vitro - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of 2-Hydroxymethyl Olanzapine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olanzapine, an atypical antipsychotic, undergoes extensive metabolism in the liver, leading to the formation of several metabolites. Among these is 2-Hydroxymethyl Olanzapine, a minor metabolite generated through the action of the cytochrome P450 isoenzyme CYP2D6.[1][2][3] This technical guide provides a comprehensive overview of the known biological activity of 2-Hydroxymethyl Olanzapine, synthesizing available data on its pharmacology, and outlining the experimental methodologies relevant to its characterization. While extensive research has focused on the parent drug, olanzapine, and its major metabolites, data specifically detailing the biological activity of 2-Hydroxymethyl Olanzapine are limited, with prevailing evidence suggesting it is pharmacologically inactive at clinically relevant concentrations.[1][4]

Metabolic Pathway of Olanzapine to 2-Hydroxymethyl Olanzapine

Olanzapine is primarily metabolized through direct glucuronidation and cytochrome P450 (CYP)-mediated oxidation. The formation of 2-Hydroxymethyl Olanzapine is a minor oxidative pathway catalyzed specifically by CYP2D6.[1][2][5]

Quantitative Data on Biological Activity

Current scientific literature indicates that 2-Hydroxymethyl Olanzapine, along with other major metabolites of olanzapine such as 10-N-glucuronide and 4'-N-desmethyl olanzapine, are considered to be pharmacologically inactive at the concentrations observed in vivo.[4] A key study by Calligaro and colleagues in 1997 synthesized and compared the pharmacology of olanzapine metabolites, including 2-Hydroxymethyl Olanzapine, with the parent compound, concluding their lack of significant pharmacological activity. While specific quantitative data from this study are not widely available in subsequent literature, the consistent reporting of its inactivity suggests that any receptor binding affinities (Ki) or functional activities (EC50/IC50) are significantly lower than those of olanzapine.

For comparative purposes, the receptor binding profile of the parent compound, olanzapine, is presented below. It is anticipated that the binding affinities of 2-Hydroxymethyl Olanzapine for these receptors are substantially weaker.

Table 1: Receptor Binding Affinities (Ki, nM) of Olanzapine

| Receptor | Ki (nM) |

|---|---|

| Dopamine D1 | High Affinity |

| Dopamine D2 | High Affinity |

| Dopamine D4 | High Affinity |

| Serotonin 5-HT2A | High Affinity |

| Serotonin 5-HT2C | High Affinity |

| Serotonin 5-HT3 | High Affinity |

| α1-Adrenergic | High Affinity |

| Histamine H1 | High Affinity |

| Muscarinic (M1-5) | High Affinity |

Source: Data compiled from publicly available pharmacological databases and literature.[6][7]

Signaling Pathways

Given the reported pharmacological inactivity of 2-Hydroxymethyl Olanzapine, it is not expected to significantly modulate key signaling pathways associated with antipsychotic activity, such as those downstream of dopamine and serotonin receptors. The primary mechanism of action of olanzapine involves antagonism at dopamine D2 and serotonin 5-HT2A receptors, which in turn modulates intracellular signaling cascades involving cyclic adenosine monophosphate (cAMP) and phosphoinositide turnover.

Experimental Protocols

The characterization of the biological activity of a compound like 2-Hydroxymethyl Olanzapine typically involves a series of in vitro assays. The following are detailed methodologies representative of those that would be employed.

Synthesis of 2-Hydroxymethyl Olanzapine

A common synthetic route involves the condensation of 2-fluoronitrobenzene with 2-aminothiophene, followed by formylation and reductive cyclization to form the core benzodiazepine structure. Subsequent reaction with N-methylpiperazine and a final oxidation step yields 2-Hydroxymethyl Olanzapine.[1]

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of 2-Hydroxymethyl Olanzapine for various G-protein coupled receptors (GPCRs).

Methodology:

-

Membrane Preparation: Cell lines stably expressing the receptor of interest (e.g., CHO-K1 cells for human dopamine D2 or serotonin 5-HT2A receptors) are cultured and harvested. The cells are lysed, and the cell membranes are isolated by centrifugation.

-

Assay Buffer: A suitable buffer is prepared, typically containing Tris-HCl, MgCl2, and other salts to maintain physiological pH and ionic strength.

-

Competition Binding: A constant concentration of a specific radioligand (e.g., [3H]-Spiperone for D2 receptors or [3H]-Ketanserin for 5-HT2A receptors) is incubated with the prepared cell membranes in the presence of increasing concentrations of the test compound (2-Hydroxymethyl Olanzapine).

-

Incubation: The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

References

- 1. Olanzapine, LY-170053, Zyprexa Zydis, Zyprexa Velotab, Midax, Olansek, Zyprexa, Lanzac-药物合成数据库 [drugfuture.com]

- 2. researchgate.net [researchgate.net]

- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 4. researchgate.net [researchgate.net]

- 5. In vitro and in vivo biochemistry of olanzapine: a novel, atypical antipsychotic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 7. Radioreceptor binding profile of the atypical antipsychotic olanzapine - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetic Profile of 2-Hydroxymethyl Olanzapine in Rats: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olanzapine, an atypical antipsychotic, undergoes extensive metabolism in vivo, leading to the formation of several metabolites. One of these, 2-Hydroxymethyl Olanzapine, is formed through a minor metabolic pathway mediated by the cytochrome P450 enzyme CYP2D6.[1] Understanding the pharmacokinetic profile of this metabolite is crucial for a comprehensive assessment of olanzapine's safety and efficacy, as metabolites can contribute to both the therapeutic effects and potential adverse reactions of the parent drug. This technical guide provides a summary of the available information on the pharmacokinetic profile of 2-Hydroxymethyl Olanzapine in rats, including its metabolic pathway and relevant experimental methodologies. While specific pharmacokinetic parameters for 2-Hydroxymethyl Olanzapine in rats are not extensively documented in publicly available literature, this guide synthesizes related data for the parent compound, olanzapine, to provide a foundational understanding for future research.

Metabolic Pathway of Olanzapine to 2-Hydroxymethyl Olanzapine

Olanzapine is primarily metabolized in the liver. The formation of 2-Hydroxymethyl Olanzapine is a result of oxidation, a phase I metabolic reaction. The key enzyme responsible for this specific transformation is CYP2D6.[1] This pathway is considered minor compared to the primary metabolic routes of olanzapine, which include direct glucuronidation and oxidation mediated by CYP1A2.[1]

Pharmacokinetic Parameters

Olanzapine Pharmacokinetics in Rats (for reference)

| Parameter | Value | Species/Strain | Dosage | Route of Administration | Source |

| Tmax (Time to Peak Concentration) | ~45 minutes | Sprague-Dawley Rats | 6 mg/kg | Oral | [2] |

| t½ (Terminal Half-life) | 2.5 hours (plasma) | Sprague-Dawley Rats | 6 mg/kg | Oral | [2] |

| AUC (Area Under the Curve) | Data not available | Sprague-Dawley Rats | 6 mg/kg | Oral | [2] |

| Cmax (Peak Concentration) | Data not available | Sprague-Dawley Rats | 6 mg/kg | Oral | [2] |

Note: The table above presents data for the parent drug, olanzapine, as specific data for 2-Hydroxymethyl Olanzapine in rats is not available. It is anticipated that the Tmax of a metabolite would be equal to or later than the Tmax of the parent drug.

Experimental Protocols

A detailed experimental protocol for a pharmacokinetic study of 2-Hydroxymethyl Olanzapine in rats would typically involve the following steps. This protocol is a composite based on standard practices for pharmacokinetic studies of olanzapine and its metabolites.

Animal Model

-

Species: Rat

-

Strain: Sprague-Dawley

-

Sex: Male and/or Female

-

Health Status: Healthy, specific pathogen-free

Dosing

-

Drug: Olanzapine

-

Dose: A single oral dose (e.g., 6 mg/kg) is administered.

-

Vehicle: A suitable vehicle for oral administration (e.g., water, saline, or a suspension agent).

Sample Collection

-

Matrix: Blood (plasma)

-

Time Points: Blood samples are collected at various time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).

-

Method: Blood is collected via a cannulated vessel (e.g., jugular vein) or through sparse sampling from the tail vein.

-

Anticoagulant: An appropriate anticoagulant (e.g., EDTA or heparin) is used.

-

Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Method: LC-MS/MS

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the simultaneous quantification of olanzapine and 2-Hydroxymethyl Olanzapine in rat plasma.

-

Sample Preparation: Protein precipitation or liquid-liquid extraction is commonly used to extract the analytes from the plasma matrix.

-

Chromatographic Separation: A C18 reversed-phase column is typically used with a mobile phase consisting of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium formate or formic acid).

-

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for sensitive and selective detection. Specific precursor-to-product ion transitions for both olanzapine and 2-Hydroxymethyl Olanzapine would need to be optimized.

Data Gaps and Future Research

This review highlights a significant gap in the publicly available literature regarding the specific pharmacokinetic profile of 2-Hydroxymethyl Olanzapine in rats. While the metabolic pathway is known, quantitative data on its plasma concentrations, rate of formation, and elimination are lacking.

Future research should focus on:

-

Conducting dedicated pharmacokinetic studies in rats to determine the Cmax, Tmax, AUC, and half-life of 2-Hydroxymethyl Olanzapine after oral administration of olanzapine.

-

Developing and validating a sensitive bioanalytical method for the simultaneous quantification of olanzapine and its key metabolites, including 2-Hydroxymethyl Olanzapine, in rat plasma.

-

Investigating the potential for inter-individual variability in the formation of 2-Hydroxymethyl Olanzapine in rats, which may be influenced by genetic polymorphisms in CYP2D6.

A thorough understanding of the pharmacokinetic properties of all major and minor metabolites is essential for a complete risk-benefit assessment of olanzapine and for the development of safer and more effective antipsychotic therapies.

References

An In-depth Technical Guide to 2-Hydroxymethyl Olanzapine: Discovery and Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Hydroxymethyl Olanzapine, a minor metabolite and degradation product of the atypical antipsychotic drug olanzapine. The document details its discovery, chemical synthesis, and biological significance, with a focus on its metabolic pathway and analytical quantification. While 2-Hydroxymethyl Olanzapine is generally considered clinically inactive, its formation and detection are relevant for understanding the complete metabolic profile of olanzapine and for analytical purposes in pharmaceutical and clinical settings. This guide consolidates available quantitative data, outlines experimental protocols, and visualizes key pathways to serve as a valuable resource for professionals in pharmaceutical research and development.

Introduction

Olanzapine is a widely prescribed second-generation atypical antipsychotic agent effective in the treatment of schizophrenia and bipolar disorder.[1][2] Its therapeutic action is attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[2] Like most pharmaceuticals, olanzapine undergoes extensive metabolism in the body, leading to the formation of several metabolites. One of these is 2-Hydroxymethyl Olanzapine.

This metabolite is formed through the hydroxylation of the methyl group on the thiophene ring of the olanzapine molecule.[3] This reaction is primarily catalyzed by the cytochrome P450 enzyme CYP2D6 and represents a minor pathway in the overall metabolism of olanzapine.[4][5][6] 2-Hydroxymethyl Olanzapine has also been identified as a degradation product of olanzapine in aqueous solutions, a process influenced by the presence of oxygen.[7][8] Although considered clinically inactive, understanding the formation, characteristics, and quantification of 2-Hydroxymethyl Olanzapine is crucial for a complete pharmacokinetic profile of olanzapine and for the development of robust analytical methods.

Discovery and Significance

The discovery of 2-Hydroxymethyl Olanzapine is rooted in the extensive investigation of olanzapine's metabolic fate in humans. Early studies on the biotransformation of olanzapine identified several metabolites, including N-desmethylolanzapine and olanzapine N-oxide, as well as glucuronide conjugates.[4] Further research pinpointing the specific enzymatic pathways revealed the role of CYP2D6 in the formation of 2-Hydroxymethyl Olanzapine, albeit as a minor contributor to olanzapine's overall clearance.[6][9]

In addition to its role as a metabolite, 2-Hydroxymethyl Olanzapine has been identified as a novel degradation product of olanzapine in aqueous solutions.[7][8] Studies have shown that the degradation of olanzapine to this hydroxymethyl derivative is influenced by oxygen and can be inhibited by the presence of antioxidants like ascorbic acid.[7][8] This discovery is significant for the pharmaceutical industry, particularly in the context of formulation development and stability testing of olanzapine-containing products.

While 2-Hydroxymethyl Olanzapine is generally regarded as a clinically inactive metabolite, its presence can be an important marker in metabolic studies and toxicological screenings.[4] Accurate quantification of this and other metabolites is essential for therapeutic drug monitoring and for understanding inter-individual variability in olanzapine metabolism, which can be influenced by genetic polymorphisms of metabolizing enzymes like CYP2D6.[9]

Quantitative Data

Quantitative pharmacological and pharmacokinetic data specifically for 2-Hydroxymethyl Olanzapine are scarce in publicly available literature. This is likely due to its status as a minor and clinically inactive metabolite. However, for context and comparison, the following tables summarize the key quantitative data for the parent compound, olanzapine.

Table 1: Pharmacokinetic Parameters of Olanzapine

| Parameter | Value | Reference |

| Bioavailability | ~60% | [6] |

| Time to Peak Concentration (Tmax) | ~6 hours | [6] |

| Elimination Half-Life | 21 to 54 hours | [10] |

| Apparent Plasma Clearance | 12 to 47 L/hr | [11] |

| Volume of Distribution | ~1000 L | [11] |

| Protein Binding | 93% | [11] |

Table 2: Receptor Binding Affinities (Ki) of Olanzapine

| Receptor | Ki (nM) | Reference |

| Dopamine D1 | 69 | [12] |

| Dopamine D2 | High Affinity | [13] |

| Dopamine D3 | High Affinity | [13] |

| Dopamine D4 | High Affinity | [13] |

| Serotonin 5-HT2A | 30-40 (IC50) | [12] |

| Serotonin 5-HT2B | 30-40 (IC50) | [12] |

| Serotonin 5-HT2C | 15 | [12] |

| Muscarinic M1 | 70 | [12] |

| Muscarinic M2 | 622 | [12] |

| Muscarinic M3 | 126 | [12] |

| Muscarinic M4 | 350 | [12] |

| Muscarinic M5 | 82 | [12] |

| α1-Adrenergic | 9 | [12] |

| Histamine H1 | 19 | [12] |

Experimental Protocols

Synthesis of 2-Hydroxymethyl Olanzapine

The synthesis of 2-Hydroxymethyl Olanzapine can be achieved through a multi-step process as described in the literature.[14] The following protocol is a composite of the available information.

Objective: To synthesize 2-(hydroxymethyl)-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][4][15]benzodiazepine.

Materials:

-

2-Fluoronitrobenzene

-

2-Aminothiophene

-

Lithium hydroxide (LiOH)

-

Dimethyl sulfoxide (DMSO)

-

Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl3)

-

Stannous chloride (SnCl2)

-

Ethanol

-

Sodium borohydride (NaBH4)

-

N-methylpiperazine

-

Toluene

Procedure:

-

Step 1: Synthesis of 2-(2-Nitroanilino)thiophene. Condense 2-fluoronitrobenzene with 2-aminothiophene in the presence of LiOH in DMSO to yield the secondary amine, 2-(2-nitroanilino)thiophene.

-

Step 2: Formylation. Formylate the product from Step 1 with DMF and POCl3 to introduce an aldehyde group, yielding 2-(2-nitroanilino)thiophene-3-carbaldehyde.

-

Step 3: Reductive Cyclization. Perform a reductive cyclization of the aldehyde from Step 2 using SnCl2 in ethanol. This step reduces the nitro group to an amine and facilitates the formation of the benzodiazepine ring, resulting in 4-amino-10H-thieno[2,3-b][4][15]benzodiazepine-2-carbaldehyde.

-

Step 4: Reduction of the Aldehyde. Reduce the aldehyde group of the product from Step 3 to a hydroxymethyl group using NaBH4 in ethanol. This yields 4-amino-2-(hydroxymethyl)-10H-thieno[2,3-b][4][15]benzodiazepine.

-

Step 5: Condensation with N-methylpiperazine. Condense the product from Step 4 with N-methylpiperazine in a mixture of toluene and DMSO to afford the final product, 2-(hydroxymethyl)-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][4][15]benzodiazepine (2-Hydroxymethyl Olanzapine).

-

Purification: The final product should be purified using appropriate techniques such as column chromatography or recrystallization to achieve the desired purity. The specific conditions for purification are not detailed in the available literature and would need to be optimized.

-

Characterization: Confirm the structure and purity of the synthesized compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Quantification of 2-Hydroxymethyl Olanzapine by LC-MS/MS

This protocol outlines a general method for the simultaneous quantification of olanzapine and its metabolites, including 2-Hydroxymethyl Olanzapine, in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Objective: To develop and validate an LC-MS/MS method for the quantification of 2-Hydroxymethyl Olanzapine in plasma or serum.

Materials and Equipment:

-

LC-MS/MS system (e.g., Agilent 1290 Infinity with a 6460 Triple Quadrupole MS)

-

Reversed-phase C18 column (e.g., Zorbax Eclipse Plus C18, 100 x 4.6 mm, 3.8 µm)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Ammonium acetate, LC-MS grade

-

Ultrapure water

-

Internal standard (IS) (e.g., olanzapine-d3)

-

Plasma/serum samples

-

Protein precipitation reagents (e.g., acetonitrile, methanol) or solid-phase extraction (SPE) cartridges

Procedure:

-

Sample Preparation (Protein Precipitation): a. To 100 µL of plasma/serum, add an appropriate amount of the internal standard solution. b. Add 300 µL of cold acetonitrile (or methanol) to precipitate the proteins. c. Vortex the mixture for 1 minute. d. Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes. e. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. f. Reconstitute the residue in the mobile phase for injection.

-

LC-MS/MS Analysis:

-

Chromatographic Conditions:

-

Column: Reversed-phase C18 column.

-

Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.

-

Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

-

Flow Rate: 0.4 - 0.5 mL/min.

-

Gradient Elution: Develop a gradient program to achieve optimal separation of olanzapine and its metabolites. A typical gradient might start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for column re-equilibration. A specific gradient would be, for example, starting with 10% B, increasing to 100% B over 10 minutes, holding for 2 minutes, and then re-equilibrating at 10% B for 8 minutes.[16]

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Determine the optimal precursor-to-product ion transitions for 2-Hydroxymethyl Olanzapine and the internal standard. For reference, the m/z for olanzapine is 313.1, with common product ions at 256.1 and 198.0.[17] The m/z for 2-Hydroxymethyl Olanzapine would be expected to be higher due to the addition of an oxygen atom.

-

Optimization: Optimize MS parameters such as fragmentor voltage, collision energy, and cell accelerator voltage for each analyte to maximize signal intensity.

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

-

Quantify the concentration of 2-Hydroxymethyl Olanzapine in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Signaling Pathways and Experimental Workflows

Olanzapine Metabolism and Formation of 2-Hydroxymethyl Olanzapine

The metabolic conversion of olanzapine to 2-Hydroxymethyl Olanzapine is a minor pathway mediated by the CYP2D6 enzyme. The following diagram illustrates the primary metabolic routes of olanzapine.

Caption: Metabolic pathways of olanzapine.

Simplified Dopamine D2 Receptor Signaling Pathway

Olanzapine acts as an antagonist at the dopamine D2 receptor, which is a key mechanism of its antipsychotic effect. The following diagram illustrates a simplified view of the D2 receptor signaling cascade.

Caption: Antagonism of Dopamine D2 receptor signaling by olanzapine.

Simplified Serotonin 5-HT2A Receptor Signaling Pathway

Olanzapine also exhibits antagonist activity at the serotonin 5-HT2A receptor. This action is thought to contribute to its efficacy against the negative symptoms of schizophrenia and its lower incidence of extrapyramidal side effects.

Caption: Antagonism of Serotonin 5-HT2A receptor signaling by olanzapine.

Experimental Workflow for Metabolite Identification

The following diagram outlines a typical experimental workflow for the identification and quantification of olanzapine metabolites from a biological sample.

Caption: Workflow for olanzapine metabolite analysis.

Conclusion

2-Hydroxymethyl Olanzapine is a minor, clinically inactive metabolite and a known degradation product of olanzapine. Its formation via CYP2D6-mediated metabolism and as a product of oxidative degradation highlights important aspects of olanzapine's overall disposition and stability. While specific pharmacological and pharmacokinetic data for this metabolite are limited, the analytical methods for its detection and quantification are well-established within the broader context of olanzapine therapeutic drug monitoring. This technical guide provides a consolidated resource for researchers and professionals, offering insights into the synthesis, metabolism, and analysis of 2-Hydroxymethyl Olanzapine, and underscores the importance of characterizing even minor metabolites for a comprehensive understanding of a drug's behavior. Further research to elucidate the specific properties of 2-Hydroxymethyl Olanzapine could provide a more complete picture of olanzapine's pharmacology.

References

- 1. Sensitive UHPLC-MS/SRM method for quantifying olanzapine metabolites and degradation products from sera - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. Olanzapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 4. Atypical Antipsychotics and Inverse Agonism at 5-HT2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dopamine D2 and D4 receptor ligands: relation to antipsychotic action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Olanzapine Pharmacokinetics: A Clinical Review of Current Insights and Remaining Questions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dopamine Receptor Interacting Proteins: Targeting Neuronal Calcium Sensor-1/D2 Dopamine Receptor Interaction for Antipsychotic Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of CYP2D6 gene polymorphism on plasma concentration and therapeutic effect of olanzapine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. omicsonline.org [omicsonline.org]

- 11. api.psychopharmacologyinstitute.com [api.psychopharmacologyinstitute.com]

- 12. Antagonism by olanzapine of dopamine D1, serotonin2, muscarinic, histamine H1 and alpha 1-adrenergic receptors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Olanzapine: a basic science update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects [frontiersin.org]

- 15. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quantification of olanzapine and its three metabolites by liquid chromatography–tandem mass spectrometry in human body fluids obtained from four deceased, and confirmation of the reduction from olanzapine N-oxide to olanzapine in whole blood in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A UPLC-MSMS method for the analysis of olanzapine in serum-with particular emphasis on drug stability testing - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Metabolism of Olanzapine to 2-Hydroxymethyl Olanzapine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the in vitro metabolism of the atypical antipsychotic drug olanzapine, with a specific focus on the formation of its metabolite, 2-hydroxymethyl olanzapine. Olanzapine undergoes extensive hepatic metabolism, and understanding the specific pathways and enzymes involved is crucial for predicting drug-drug interactions and inter-individual variability in patient response. This document details the enzymatic processes, presents quantitative kinetic data, and provides comprehensive experimental protocols for studying this metabolic conversion in a laboratory setting. The primary enzyme responsible for the formation of 2-hydroxymethyl olanzapine is Cytochrome P450 2D6 (CYP2D6), a key enzyme in the metabolism of numerous clinically important drugs.

Introduction

Olanzapine is a thienobenzodiazepine derivative widely used in the treatment of schizophrenia and bipolar disorder. Following oral administration, olanzapine is extensively metabolized, with less than 10% of the parent drug excreted unchanged. The biotransformation of olanzapine occurs primarily in the liver and involves both Phase I oxidative reactions and Phase II conjugation reactions. The main metabolic pathways are direct N-glucuronidation and cytochrome P450 (CYP)-mediated oxidation.

One of the oxidative metabolites is 2-hydroxymethyl olanzapine, formed through the hydroxylation of the methyl group on the thiophene ring. While considered a minor pathway compared to N-demethylation and glucuronidation, the formation of 2-hydroxymethyl olanzapine is significant as it is primarily catalyzed by the polymorphic enzyme CYP2D6.[1][2] Variability in CYP2D6 activity can, therefore, influence the metabolic profile of olanzapine. This guide will focus on the in vitro characterization of this specific metabolic reaction.

Metabolic Pathway of Olanzapine to 2-Hydroxymethyl Olanzapine

The formation of 2-hydroxymethyl olanzapine from olanzapine is a Phase I oxidative reaction. This hydroxylation is primarily mediated by the cytochrome P450 enzyme CYP2D6.[3] Other CYP isoforms, such as CYP3A4 and CYP2C9, may have a minor role.[4]

Quantitative Analysis of 2-Hydroxymethyl Olanzapine Formation

The kinetics of the formation of 2-hydroxymethyl olanzapine can be determined in vitro using human liver microsomes (HLMs) or recombinant human CYP enzymes. The Michaelis-Menten kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), describe the enzyme kinetics.

| System | Enzyme | Km (µM) | Vmax (pmol/min/mg protein or pmol/min/pmol CYP) | Reference |

| Human Liver Microsomes (HLMs) | Mixed CYPs | 28 ± 6 | 13 ± 1 | (Rowland et al., 2015) |

| Recombinant Human CYP | CYP2D6 | 23 ± 3 | 1.8 ± 0.1 (pmol/min/pmol CYP2D6) | (Rowland et al., 2015) |

Table 1: Michaelis-Menten Kinetic Parameters for the Formation of 2-Hydroxymethyl Olanzapine

Experimental Protocols

This section provides a detailed methodology for an in vitro experiment to determine the kinetics of 2-hydroxymethyl olanzapine formation using human liver microsomes.

Objective

To determine the Km and Vmax for the formation of 2-hydroxymethyl olanzapine from olanzapine in pooled human liver microsomes.

Materials and Reagents

-

Olanzapine (analytical standard)

-

2-Hydroxymethyl olanzapine (analytical standard)

-

Pooled Human Liver Microsomes (HLMs)

-

Potassium Phosphate Buffer (100 mM, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (HPLC grade)

-

Formic Acid (LC-MS grade)

-

Internal Standard (e.g., a structurally similar compound not present in the incubation)

-

Deionized water

Experimental Workflow

Detailed Procedure

-

Preparation of Solutions:

-

Prepare stock solutions of olanzapine at various concentrations in a suitable solvent (e.g., DMSO or methanol). The final concentration of the organic solvent in the incubation mixture should be less than 1%.

-

On the day of the experiment, thaw the pooled human liver microsomes on ice. Dilute the microsomes to the desired working concentration (e.g., 0.5 mg/mL) with cold 100 mM potassium phosphate buffer (pH 7.4).

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation:

-

In microcentrifuge tubes, combine the HLM suspension and the olanzapine stock solution.

-

Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The final incubation volume is typically 200 µL.

-

Incubate at 37°C for a predetermined time (e.g., 30 minutes). Linearity of the reaction with respect to time and protein concentration should be established in preliminary experiments.

-

-

Reaction Termination and Sample Preparation:

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the microsomal proteins.

-

Transfer the supernatant to a new set of tubes for analysis.

-

Analytical Method: UPLC-MS/MS

-

Instrumentation: A high-performance liquid chromatography system coupled with a tandem mass spectrometer (UPLC-MS/MS) is used for the sensitive and selective quantification of 2-hydroxymethyl olanzapine.

-

Chromatographic Conditions:

-

Column: A suitable reversed-phase column (e.g., C18)

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: Appropriate for the column dimensions (e.g., 0.4 mL/min).

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for olanzapine, 2-hydroxymethyl olanzapine, and the internal standard need to be determined and optimized. For 2-hydroxymethyl olanzapine, a potential transition is m/z 329.1 -> 256.1.

-

Data Analysis

-

Generate a standard curve by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the 2-hydroxymethyl olanzapine standard.

-

Quantify the amount of 2-hydroxymethyl olanzapine formed in each incubation sample using the standard curve.

-

Calculate the initial velocity (v) of the reaction at each olanzapine concentration.

-

Plot the initial velocity against the substrate (olanzapine) concentration.

-

Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.

Conclusion

The in vitro metabolism of olanzapine to 2-hydroxymethyl olanzapine is a key pathway for understanding the complete metabolic profile of this widely used antipsychotic. The primary involvement of the polymorphic enzyme CYP2D6 in this reaction highlights the potential for inter-individual variability in olanzapine metabolism and response. The experimental protocols and quantitative data presented in this guide provide a robust framework for researchers and drug development professionals to investigate this metabolic pathway in a laboratory setting. A thorough understanding of these metabolic processes is essential for the development of safer and more effective therapeutic strategies.

References

The Role of Cytochrome P450 2D6 in the Formation of 2-Hydroxymethyl Olanzapine: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Olanzapine, an atypical antipsychotic, undergoes extensive metabolism primarily through direct glucuronidation and cytochrome P450 (CYP) mediated oxidation. The N-demethylation pathway, catalyzed predominantly by CYP1A2, and direct glucuronidation represent the major metabolic routes. This technical guide focuses on a specific, minor metabolic pathway: the formation of 2-hydroxymethyl olanzapine, a reaction catalyzed by the polymorphic enzyme CYP2D6. While this pathway is not the primary determinant of olanzapine clearance, understanding its contribution is crucial for a complete pharmacokinetic profile, particularly when considering polypharmacy and genetic variations in patients. This document consolidates in-vitro kinetic data, outlines relevant experimental protocols, and visually represents the metabolic and experimental frameworks to provide a comprehensive resource for researchers in drug metabolism and development.

Overview of Olanzapine Metabolism

Olanzapine is subject to significant hepatic first-pass metabolism, with over 40% of an oral dose being metabolized before reaching systemic circulation.[1] The biotransformation of olanzapine is complex, involving multiple enzymes and pathways. The main circulating metabolites are the clinically inactive 10-N-glucuronide and 4'-N-desmethylolanzapine.[2][3][4]

The key metabolic pathways are:

-

Direct Glucuronidation: Formation of 10-N-glucuronide is a major pathway.[2][5]

-

CYP1A2-mediated Oxidation: This is the primary oxidative pathway, leading to the formation of 4'-N-desmethylolanzapine.[2][5][6] The activity of CYP1A2 is a significant factor in olanzapine clearance and can be influenced by factors such as smoking.[2][7]

-

FMO3-mediated Oxidation: Flavin-containing monooxygenase 3 (FMO3) catalyzes the formation of olanzapine N-oxide.[2][6]

-

CYP2D6-mediated Oxidation: This is a minor pathway responsible for the formation of 2-hydroxymethyl olanzapine.[2][4][5][6]

CYP2D6-Mediated 2-Hydroxymethylation

In vitro studies utilizing human liver microsomes and cDNA-expressed enzymes have definitively identified CYP2D6 as the catalyst for the 2-hydroxymethylation of olanzapine.[6] The rate of 2-hydroxymethyl olanzapine formation has been shown to correlate directly with CYP2D6 levels and activity in liver microsome panels.[6]

While established as a metabolic route, this pathway's contribution to the overall clearance of olanzapine is considered minor compared to CYP1A2-mediated N-demethylation and direct glucuronidation.[2][4][8][9][10][11] Consequently, the clinical significance of this pathway is a subject of ongoing discussion. Some studies suggest that the impact of CYP2D6 genetic polymorphisms on olanzapine pharmacokinetics is negligible.[12][13] For instance, co-administration with the CYP2D6 inhibitor fluoxetine did not lead to clinically significant changes in olanzapine clearance.[1][4] However, other reports indicate that CYP2D6 inhibitors might lead to moderately increased olanzapine concentrations, suggesting that the pathway's role should not be entirely dismissed, especially in individuals who are poor metabolizers or are taking multiple medications.[13]

References

- 1. Olanzapine - Wikipedia [en.wikipedia.org]

- 2. Olanzapine. Pharmacokinetic and pharmacodynamic profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. Olanzapine Pharmacokinetics: A Clinical Review of Current Insights and Remaining Questions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Relationship Between Plasma Olanzapine and N-Desmethyl-Olanzapine Concentration and Metabolic Parameters in Patients With Schizophrenia [frontiersin.org]

- 6. Identification of the human cytochromes P450 responsible for the in vitro formation of the major oxidative metabolites of the antipsychotic agent olanzapine [pubmed.ncbi.nlm.nih.gov]

- 7. ClinPGx [clinpgx.org]

- 8. Interactions between the cytochrome P450 system and the second-generation antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benthamdirect.com [benthamdirect.com]

- 10. The Implications of Cytochrome P450 2D6/CYP2D6 Polymorphism in the Therapeutic Response of Atypical Antipsychotics in Adolescents with Psychosis—A Prospective Study [mdpi.com]

- 11. g-standaard.nl [g-standaard.nl]

- 12. researchgate.net [researchgate.net]

- 13. Effects of CYP2D6 gene polymorphism on plasma concentration and therapeutic effect of olanzapine - PMC [pmc.ncbi.nlm.nih.gov]

chemical structure and properties of 2-Hydroxymethyl Olanzapine

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of 2-Hydroxymethyl Olanzapine, a metabolite of the atypical antipsychotic drug Olanzapine. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmacology.

Chemical Structure and Properties

2-Hydroxymethyl Olanzapine is a derivative of Olanzapine where the methyl group at the 2-position of the thieno[2,3-b][1][2]benzodiazepine core has been hydroxylated.

Chemical Structure:

Caption: Chemical structure of 2-Hydroxymethyl Olanzapine.

Table 1: Chemical and Physical Properties of 2-Hydroxymethyl Olanzapine

| Property | Value | Source |

| IUPAC Name | (4-(4-methylpiperazin-1-yl)-10H-benzo[b]thieno[2,3-e][1][3]diazepin-2-yl)methanol | [4] |

| CAS Number | 174756-45-7 | [4] |

| Molecular Formula | C₁₇H₂₀N₄OS | [4] |

| Molecular Weight | 328.43 g/mol | [4] |

| Appearance | Brown Solid | [4] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Metabolism and Pharmacokinetics

2-Hydroxymethyl Olanzapine is a minor metabolite of Olanzapine.[5][6] The formation of this metabolite is catalyzed by the cytochrome P450 enzyme CYP2D6.[3][5] It is considered to be a clinically inactive metabolite.[7] In addition to being a metabolite, 2-Hydroxymethyl Olanzapine has also been identified as a degradation product of Olanzapine in aqueous solutions, a process that appears to be influenced by the presence of oxygen.[8]

References

- 1. 2-Hydroxymethyl Olanzapine | 174756-45-7 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Radioreceptor binding profile of the atypical antipsychotic olanzapine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of 2-hydroxymethyl-olanzapine as a novel degradation product of olanzapine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Olanzapine | C17H20N4S | CID 135398745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Olanzapine. Pharmacokinetic and pharmacodynamic profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. 2-Hydroxymethyl Olanzapine | CymitQuimica [cymitquimica.com]

2-Hydroxymethyl Olanzapine: A Comprehensive Technical Guide for Drug Development Professionals

An In-depth Technical Guide on the Core Aspects of 2-Hydroxymethyl Olanzapine as a Drug Metabolite of Olanzapine.

This guide provides a detailed overview of 2-Hydroxymethyl Olanzapine, a minor but significant metabolite of the atypical antipsychotic drug, Olanzapine. Tailored for researchers, scientists, and drug development professionals, this document delves into the biochemical properties, metabolic pathways, analytical methodologies, and pharmacological relevance of this compound.

Introduction

Olanzapine is a widely prescribed second-generation antipsychotic medication primarily used in the treatment of schizophrenia and bipolar disorder.[1] Its efficacy is well-established; however, its extensive metabolism in the liver leads to the formation of several byproducts, including 2-Hydroxymethyl Olanzapine. Understanding the complete metabolic profile of a drug is crucial for assessing its safety, efficacy, and potential for drug-drug interactions. This guide focuses specifically on the 2-Hydroxymethyl metabolite, providing a comprehensive resource for its study.

Metabolic Pathways and Enzymology

Olanzapine undergoes extensive biotransformation primarily through Phase I oxidation and Phase II glucuronidation reactions.[1] The formation of 2-Hydroxymethyl Olanzapine is a minor metabolic pathway resulting from the oxidation of the methyl group on the thiophene ring of the parent olanzapine molecule.

The primary enzyme responsible for this hydroxylation reaction is Cytochrome P450 2D6 (CYP2D6) .[1][2] While other CYP450 enzymes, such as CYP1A2, are the major players in the overall metabolism of olanzapine, leading to the formation of N-desmethyl olanzapine and olanzapine-N-oxide, CYP2D6 specifically catalyzes the formation of 2-Hydroxymethyl Olanzapine.[1][2] This metabolite is considered to have significantly less pharmacological activity compared to the parent drug.[2]

Quantitative Data on Olanzapine Metabolism

The following tables summarize the available quantitative data regarding the disposition and pharmacokinetic parameters of Olanzapine and its major metabolites. Data for 2-Hydroxymethyl Olanzapine is limited due to its status as a minor metabolite.

Table 1: In Vivo Disposition of Olanzapine and its Metabolites

| Metabolite | Percentage of Administered Dose (Urinary Excretion) |

| Unchanged Olanzapine | ~7% |

| Olanzapine-10-N-glucuronide | Major urinary metabolite |

| 4'-N-desmethyl Olanzapine | Significant urinary metabolite |

| 2-Hydroxymethyl Olanzapine | Minor metabolite (exact percentage not specified in reviewed literature) |

| Olanzapine N-oxide | Minor metabolite |

Source: Data compiled from multiple sources.[1][2]

Table 2: Pharmacokinetic Parameters of Olanzapine and its Metabolites

| Compound | Half-life (t½) | Cmax (Maximum Concentration) | AUC (Area Under the Curve) | Notes |

| Olanzapine | 21-54 hours | Dose-dependent | Dose-dependent | Significant inter-individual variability.[1] |

| 4'-N-desmethyl Olanzapine | Not specified | Lower than Olanzapine | Lower than Olanzapine | Pharmacologically less active than parent drug. |

| 2-Hydroxymethyl Olanzapine | Not specified | Significantly lower than Olanzapine | Significantly lower than Olanzapine | Considered to have minimal pharmacological activity.[2] |

| Olanzapine-10-N-glucuronide | Not specified | High concentrations observed | High concentrations observed | Pharmacologically inactive. |

Note: Specific pharmacokinetic parameters for 2-Hydroxymethyl Olanzapine are not well-documented in publicly available literature due to its low plasma concentrations.

Experimental Protocols

This section provides detailed methodologies for the extraction and quantification of 2-Hydroxymethyl Olanzapine from biological matrices, primarily human plasma. These protocols are synthesized from various validated methods.[3][4]

Sample Preparation: Solid-Phase Extraction (SPE)

Objective: To extract Olanzapine and its metabolites, including 2-Hydroxymethyl Olanzapine, from human plasma.

Materials:

-

Human plasma samples

-

Internal Standard (IS) solution (e.g., deuterated Olanzapine)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Ammonium carbonate solution

-

1-chlorobutane

-

SPE cartridges (e.g., C8 or C18)

-

Centrifuge

-

Vortex mixer

-

Evaporator (e.g., nitrogen stream)

Procedure:

-

Pre-treatment: Thaw frozen plasma samples at room temperature. To a 0.5 mL aliquot of plasma, add the internal standard solution.

-

Cartridge Conditioning: Condition the SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of water to remove polar interferences.

-

Elution: Elute the analytes from the cartridge with 1 mL of a suitable organic solvent, such as methanol or an acetonitrile/water mixture.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitution: Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the mobile phase for LC-MS/MS analysis.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To separate and quantify 2-Hydroxymethyl Olanzapine.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 150 mm x 2.0 mm, 5 µm particle size).[3]

-

Mobile Phase A: 10 mM ammonium acetate in water.[3]

-

Mobile Phase B: Methanol.[3]

-

Gradient Elution:

-

Flow Rate: 0.2 mL/min.[3]

-

Injection Volume: 5 µL.

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (example):

-

2-Hydroxymethyl Olanzapine: Precursor ion (Q1) m/z 329.1 -> Product ion (Q3) m/z [Specific fragment to be determined based on instrument optimization].

-

Olanzapine (for reference): Precursor ion (Q1) m/z 313.1 -> Product ion (Q3) m/z 256.1.

-

-

Collision Energy: Optimized for each transition.

-

Source Temperature: ~350°C.[3]

Pharmacological Significance and Clinical Relevance

2-Hydroxymethyl Olanzapine is generally considered to be a pharmacologically inactive metabolite at the concentrations observed in vivo.[2] Its formation represents a minor clearance pathway for the parent drug. However, understanding the role of CYP2D6 in Olanzapine metabolism is important for predicting potential drug-drug interactions. Co-administration of Olanzapine with potent CYP2D6 inhibitors or inducers could potentially alter the metabolic profile, although the clinical significance of this specific interaction is likely to be minimal given that it is a minor pathway. For individuals who are poor metabolizers for the CYP2D6 enzyme, the formation of 2-Hydroxymethyl Olanzapine may be reduced, but this is not expected to have a major impact on the overall clearance of Olanzapine, which is dominated by CYP1A2 and direct glucuronidation.[2]

Conclusion

This technical guide has provided a detailed overview of 2-Hydroxymethyl Olanzapine as a metabolite of Olanzapine. While it is a minor metabolite with limited pharmacological activity, a thorough understanding of its formation and analytical detection is a critical component of a complete drug metabolism profile. The information and protocols presented here serve as a valuable resource for scientists and researchers in the field of drug development and metabolism, facilitating further investigation into the complex biotransformation of Olanzapine.

References

- 1. Olanzapine Pharmacokinetics: A Clinical Review of Current Insights and Remaining Questions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Olanzapine. Pharmacokinetic and pharmacodynamic profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantification of olanzapine and its three metabolites by liquid chromatography–tandem mass spectrometry in human body fluids obtained from four deceased, and confirmation of the reduction from olanzapine N-oxide to olanzapine in whole blood in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of Olanzapine and N-desmethyl-olanzapine in Plasma Using a Reversed-Phase HPLC Coupled with Coulochemical Detection: Correlation of Olanzapine or N-desmethyl-olanzapine Concentration with Metabolic Parameters - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Hydroxymethyl Olanzapine (CAS number: 174756-45-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxymethyl Olanzapine is a minor metabolite of the atypical antipsychotic drug Olanzapine.[1] Olanzapine is widely used in the treatment of schizophrenia and bipolar disorder. The metabolism of olanzapine is extensive and occurs primarily in the liver, involving both Phase I and Phase II enzymatic reactions. 2-Hydroxymethyl Olanzapine is formed through a Phase I oxidation reaction, specifically aliphatic hydroxylation, catalyzed by the cytochrome P450 enzyme CYP2D6. While considered a minor metabolic pathway, the characterization and quantification of this metabolite are crucial for a comprehensive understanding of olanzapine's pharmacokinetics, drug-drug interactions, and overall safety profile. This technical guide provides a consolidated overview of the available scientific information on 2-Hydroxymethyl Olanzapine.

Chemical and Physical Properties

2-Hydroxymethyl Olanzapine is a derivative of olanzapine with a hydroxyl group introduced on the methyl group of the thieno[2,3-b][2][3]benzodiazepine core. This modification slightly alters its physicochemical properties compared to the parent drug.

| Property | Value | Source(s) |

| CAS Number | 174756-45-7 | [4][5] |

| Chemical Name | [4-(4-methylpiperazin-1-yl)-10H-thieno[2,3-b][2][3]benzodiazepin-2-yl]methanol | [4][6] |

| Molecular Formula | C₁₇H₂₀N₄OS | [4][5] |

| Molecular Weight | 328.43 g/mol | [4][5] |

| Appearance | Yellow Solid | [7] |

| Purity | >95% (HPLC) | [4] |

| Storage Temperature | -20°C | [4] |

Metabolic Pathway

Olanzapine undergoes extensive biotransformation in the liver. The formation of 2-Hydroxymethyl Olanzapine is a minor metabolic route mediated by the CYP2D6 enzyme. The primary metabolic pathways for olanzapine are N-glucuronidation and oxidation via CYP1A2 to form N-desmethylolanzapine.

Experimental Protocols

Synthesis of 2-Hydroxymethyl Olanzapine

A potential synthetic route for 2-Hydroxymethyl Olanzapine involves the following key steps, derived from synthetic procedures for olanzapine and its analogues. Please note that specific reaction conditions such as temperature, reaction times, and yields may require optimization.

Protocol:

-

Reduction of the Aldehyde: The starting material, 4-amino-10H-thieno[2,3-b][2][3]benzodiazepine-2-carbaldehyde, is reduced to the corresponding hydroxymethyl derivative. This can be achieved using a reducing agent such as sodium borohydride (NaBH₄) in a suitable solvent like ethanol.

-

Condensation: The resulting hydroxymethyl intermediate is then condensed with N-methylpiperazine. This reaction is typically carried out in a solvent mixture such as toluene and dimethyl sulfoxide (DMSO).

-

Purification: The final product, 2-Hydroxymethyl Olanzapine, can be purified using standard techniques such as column chromatography or recrystallization.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The quantification of 2-Hydroxymethyl Olanzapine in biological matrices is most effectively achieved using a validated LC-MS/MS method. The following is a representative protocol based on published methods for olanzapine and its metabolites.[4][8][9][10][11][12]

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma or serum, add an internal standard solution (e.g., a deuterated analogue of 2-Hydroxymethyl Olanzapine).

-